2-Bromo-6-methylpyrimidine-4-carbonitrile
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Overview
Description
2-Bromo-6-methylpyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H4BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylpyrimidine-4-carbonitrile typically involves the bromination of 6-methylpyrimidine-4-carbonitrile. One common method is the reaction of 6-methylpyrimidine-4-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylpyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups at the 2-position.
Cross-Coupling Reactions: Biaryl or heteroaryl compounds.
Reduction: 2-Amino-6-methylpyrimidine-4-carbonitrile.
Scientific Research Applications
2-Bromo-6-methylpyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine atom and nitrile group can enhance its binding affinity and specificity for the target molecules. The compound may also participate in various biochemical pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-6-methylpyrimidine-4-carbonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
6-Methylpyrimidine-4-carbonitrile: Lacks the bromine atom at the 2-position.
Uniqueness
2-Bromo-6-methylpyrimidine-4-carbonitrile is unique due to the combination of the bromine atom, methyl group, and nitrile group on the pyrimidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H4BrN3 |
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Molecular Weight |
198.02 g/mol |
IUPAC Name |
2-bromo-6-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c1-4-2-5(3-8)10-6(7)9-4/h2H,1H3 |
InChI Key |
KRELQWIFZPDOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)C#N |
Origin of Product |
United States |
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